Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl carbamate group, an amino group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methoxyphenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
- Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H32N4O3 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)23(13-12-22-10-8-21(4)9-11-22)16-7-6-15(20)14-17(16)25-5/h6-7,14H,8-13,20H2,1-5H3 |
InChI Key |
UCOHPWSJFUXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1CCN(CC1)C)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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